N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound with the molecular formula C20H22N2O2 and a molecular weight of 322.408
Preparation Methods
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the isobutyryl group: This step involves the acylation of the tetrahydroquinoline core using isobutyryl chloride in the presence of a base such as pyridine.
Coupling with benzamide: The final step involves coupling the isobutyryl-tetrahydroquinoline intermediate with benzoyl chloride to form the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be compared with other similar compounds, such as:
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide: This compound has a methoxy group on the benzamide moiety, which can affect its chemical reactivity and biological activity.
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-16-13-17(10-11-18(16)22)21-19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXWJLCYUJLCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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